molecular formula C18H27NO2 B1211874 Dyclonine CAS No. 586-60-7

Dyclonine

Cat. No.: B1211874
CAS No.: 586-60-7
M. Wt: 289.4 g/mol
InChI Key: BZEWSEKUUPWQDQ-UHFFFAOYSA-N
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Description

Dyclonine is a topical local anesthetic primarily used to relieve pain and itching from minor burns, insect bites, or irritations. It is also used to anesthetize mucous membranes before endoscopic procedures and to suppress the gag reflex and other laryngeal and esophageal reflexes to facilitate dental examination or procedures. This compound is the active ingredient in over-the-counter throat lozenges such as Sucrets and some varieties of Cepacol sore throat spray .

Mechanism of Action

Target of Action

Dyclonine primarily targets the neuronal membrane . It acts on the activated sodium channels located on the neuronal membrane . These sodium channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

This compound works by decreasing the neuronal membrane’s permeability to sodium ions . This action reversibly stabilizes the membrane and inhibits depolarization , resulting in the failure of a propagated action potential and subsequent conduction blockade . This blockade is what causes the anesthetic effect of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking the sodium channels, this compound disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to a failure in the conduction of these impulses, resulting in a local anesthetic effect .

Pharmacokinetics

The pharmacokinetics of this compound involve its topical application to the mucous membranes . Upon application, local anesthesia occurs within 2–10 minutes . The anesthesia persists for approximately 30 minutes . If substantial quantities of this compound are absorbed through the mucosa, it may cause actions on the central nervous system (CNS), potentially leading to CNS stimulation and/or CNS depression .

Result of Action

The primary result of this compound’s action is the suppression of nerve impulses , leading to a local anesthetic effect . This effect is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy, or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina . It is also used to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures .

Action Environment

The action of this compound is influenced by the environment in which it is applied. As a topical anesthetic, it is applied directly to the mucous membranes, where it exerts its effect . The efficacy and stability of this compound may be influenced by factors such as the pH of the environment, the presence of other substances, and the physical condition of the mucous membranes .

Biochemical Analysis

Biochemical Properties

Dyclonine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the mitochondrial protein frataxin. This compound has been shown to increase the transcript and protein levels of frataxin in cells and animal models. Additionally, this compound interacts with iron-sulfur enzymes such as aconitase and succinate dehydrogenase, rescuing their deficiencies in frataxin-deficient cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound induces the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor, which binds to an upstream response element in the frataxin locus. This interaction leads to increased expression of frataxin, which plays a crucial role in cellular antioxidant defense and iron-sulfur cluster synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of histone methyltransferase G9a, which is known to methylate histone H3K9 and silence frataxin chromatin. By inhibiting G9a, this compound prevents the silencing of frataxin and promotes its expression. Additionally, this compound’s induction of the Nrf2 transcription factor further enhances frataxin expression, contributing to its protective effects in frataxin-deficient cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various studies. Chronic dosing of this compound in animal models has shown long-term benefits, such as preventing performance decline in balance beam studies. These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Dose-dependent increases in frataxin transcript and protein levels have been observed in frataxin-deficient cells and brains of animal modelsTherefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to iron-sulfur cluster synthesis and antioxidant defense. By increasing the expression of frataxin, this compound enhances the activity of iron-sulfur enzymes such as aconitase and succinate dehydrogenase. These enzymes play critical roles in cellular metabolism and energy production. Additionally, this compound’s induction of the Nrf2 transcription factor contributes to its effects on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The precise transport and distribution of this compound are essential for its effective action and therapeutic benefits .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its intended sites of action, where it can exert its effects on cellular processes and biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dyclonine hydrochloride typically begins with phenol as the starting material. The process involves several steps:

Industrial Production Methods: The industrial production of this compound hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process uses organic solvents and operates under controlled temperatures (60-120°C) and reaction times (1-5 hours). The crude product is then purified through recrystallization with anhydrous alcohol .

Chemical Reactions Analysis

Types of Reactions: Dyclonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Etherification: n-Butyl bromide and phenol.

    Acetylation: 3-chloropropionyl chloride and a catalyst.

    Condensation: Piperidine hydrochloride and triethylamine.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Lidocaine: Another local anesthetic used for similar applications but differs in its chemical structure and duration of action.

    Benzocaine: A local anesthetic commonly used in topical pain relief products.

    Procaine: Known for its use in dental procedures but has a shorter duration of action compared to dyclonine.

Uniqueness of this compound: this compound is unique in its chemical structure, being a ketone rather than an ester or amide like many other local anesthetics. This gives it a distinct profile in terms of its duration of action and potential side effects .

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEWSEKUUPWQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

536-43-6 (hydrochloride)
Record name Dyclonine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6047864
Record name Dyclonine
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Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dyclonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014783
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Solubility

Soluble (HCl salt), 4.60e-02 g/L
Record name Dyclonine
Source DrugBank
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Record name Dyclonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade.
Record name Dyclonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

586-60-7
Record name Dyclonine
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Record name Dyclonine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dyclonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00645
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Record name Dyclonine
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Record name DYCLONINE
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Record name Dyclonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-175
Record name Dyclonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00645
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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